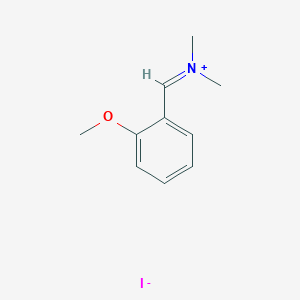
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound that features a methoxy group attached to a phenyl ring, with a dimethylmethaniminium group bonded to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 2-methoxyaniline with formaldehyde and methyl iodide. The reaction proceeds through the formation of an intermediate iminium ion, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylmethaniminium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium chloride
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium bromide
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium sulfate
Uniqueness
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical properties. Compared to its chloride, bromide, and sulfate counterparts, the iodide variant may exhibit different behavior in chemical reactions and applications, making it a valuable compound for specific research and industrial purposes.
特性
CAS番号 |
79865-91-1 |
|---|---|
分子式 |
C10H14INO |
分子量 |
291.13 g/mol |
IUPAC名 |
(2-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-6-4-5-7-10(9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChIキー |
SNOAFBKIDYDIOW-UHFFFAOYSA-M |
正規SMILES |
C[N+](=CC1=CC=CC=C1OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


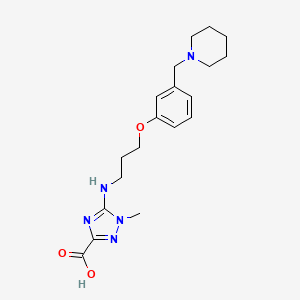
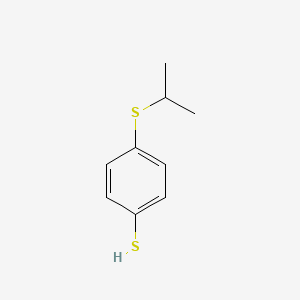
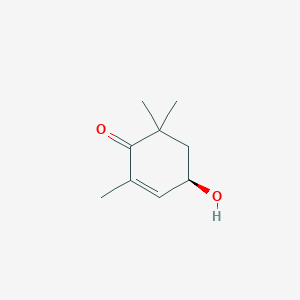

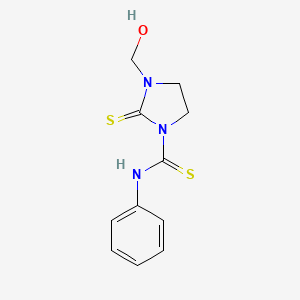

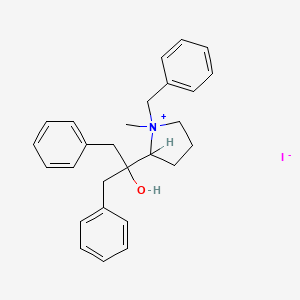
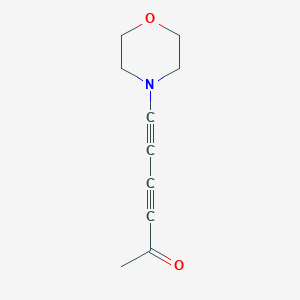
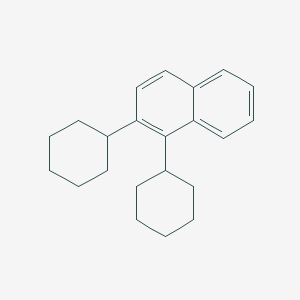
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

